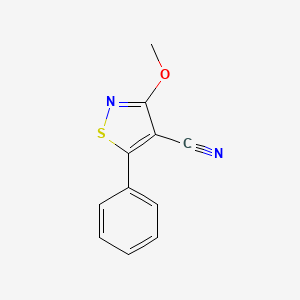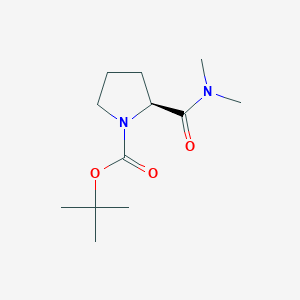![molecular formula C8H8N4O2 B8712312 methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate](/img/structure/B8712312.png)
methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a cyano group attached to the pyrazine ring, which is further linked to an amino group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate typically involves the reaction of 3-cyanopyrazine with methyl aminoacetate. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
3-cyanopyrazine+methyl aminoacetate→Methyl [(3-cyanopyrazinyl)amino]acetate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: The cyano group in the compound can be reduced to an amine group under suitable conditions using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the ester functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate can be compared with other similar compounds, such as:
Methyl [(3-aminopyrazinyl)amino]acetate: Lacks the cyano group, which may result in different reactivity and biological activity.
Ethyl [(3-cyanopyrazinyl)amino]acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its physical and chemical properties.
Methyl [(3-cyanopyridinyl)amino]acetate: Contains a pyridine ring instead of a pyrazine ring, leading to different electronic and steric effects.
Propiedades
Fórmula molecular |
C8H8N4O2 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-12-8-6(4-9)10-2-3-11-8/h2-3H,5H2,1H3,(H,11,12) |
Clave InChI |
LLVXJWOOHCJELJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC1=NC=CN=C1C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Formyl-N-{[4-(trifluoromethoxy)phenyl]methyl}benzamide](/img/structure/B8712243.png)



![(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B8712278.png)








![Methyl 4-[(2-methoxyethyl)sulfanyl]benzoate](/img/structure/B8712343.png)
